molecular formula C17H19N3O B2869368 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine CAS No. 2094610-13-4

4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2869368
CAS No.: 2094610-13-4
M. Wt: 281.359
InChI Key: MZFUTYDLGCXLJE-UHFFFAOYSA-N
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Description

4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both an oxadiazole ring and a piperidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation of the oxadiazole ring can be performed using benzyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Prop-2-yn-1-yl Group: This can be done through alkylation reactions using propargyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxadiazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine would depend on its specific biological target. Generally, oxadiazole derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Benzyl-1,2,4-oxadiazol-5-yl)piperidine: Lacks the prop-2-yn-1-yl group.

    1-(Prop-2-yn-1-yl)piperidine: Lacks the oxadiazole ring.

    3-Benzyl-1,2,4-oxadiazole: Lacks the piperidine ring.

Uniqueness

The combination of the oxadiazole ring, benzyl group, and piperidine ring with a prop-2-yn-1-yl group makes 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine unique. This structure may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-benzyl-5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-10-20-11-8-15(9-12-20)17-18-16(19-21-17)13-14-6-4-3-5-7-14/h1,3-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFUTYDLGCXLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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